![molecular formula C10H12BrN5 B10844729 5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine](/img/no-structure.png)
5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine typically involves the functionalization of the imidazo[1,2-a]pyrazine core. One common method includes the bromination of 8-piperazin-1-yl-imidazo[1,2-a]pyrazine using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) at room temperature . The reaction conditions are mild, and the process is efficient, yielding the desired brominated product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DCM or acetonitrile, often in the presence of a base such as triethylamine.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amine-substituted imidazo[1,2-a]pyrazine derivative.
Wissenschaftliche Forschungsanwendungen
5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Molecular docking studies have shown that the compound can bind to both the catalytic and peripheral anionic sites of acetylcholinesterase, leading to mixed inhibition patterns .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.
Pyrazolo[1,5-c]pyrimidines: Another class of heterocyclic compounds with similar biological activities but different core structures.
Uniqueness
5-Bromo-8-piperazin-1-yl-imidazo[1,2-a]pyrazine is unique due to the presence of the bromine atom, which can be exploited for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C10H12BrN5 |
---|---|
Molekulargewicht |
282.14 g/mol |
IUPAC-Name |
5-bromo-8-piperazin-1-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12BrN5/c11-8-7-14-9(10-13-3-6-16(8)10)15-4-1-12-2-5-15/h3,6-7,12H,1-2,4-5H2 |
InChI-Schlüssel |
SOIWQJOBNCOQPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=NC=C(N3C2=NC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.